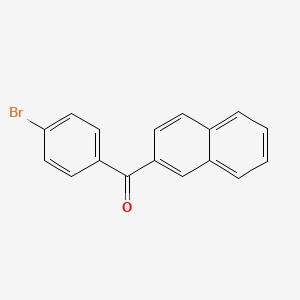

4-Bromophenyl-2'-naphthyl ketone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

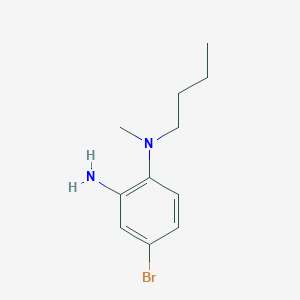

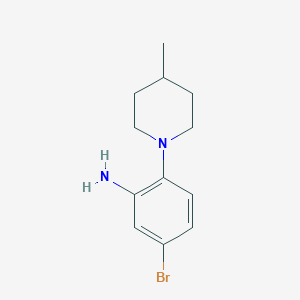

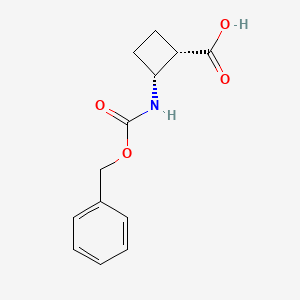

“4-Bromophenyl-2’-naphthyl ketone” is a chemical compound with the molecular formula C17H11BrO . It is a main product in the category of chemistry .

Synthesis Analysis

While specific synthesis methods for “4-Bromophenyl-2’-naphthyl ketone” were not found, similar compounds have been synthesized through S-alkylation in alkaline medium followed by reduction of the corresponding ketone .

Molecular Structure Analysis

The molecular structure of “4-Bromophenyl-2’-naphthyl ketone” consists of a bromophenyl group and a naphthyl group connected by a ketone functional group . The molecular weight is 311.18062 .

Chemical Reactions Analysis

While specific chemical reactions involving “4-Bromophenyl-2’-naphthyl ketone” were not found, similar compounds undergo reactions at the benzylic position, which is the carbon atom adjacent to the aromatic ring . These reactions include free radical bromination, nucleophilic substitution, and oxidation .

Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Bromophenyl-2’-naphthyl ketone” include a molecular weight of 311.17300, a density of 1.428g/cm3, and a boiling point of 441.9ºC at 760 mmHg . The compound is also characterized by its molecular formula, C17H11BrO .

Aplicaciones Científicas De Investigación

Pharmacotherapeutics Applications of Chalcone Derivatives

Field

Pharmacotherapeutics

Application

Chalcones and their derivatives have been well examined and demonstrated antibacterial, antifungal, anti-inflammatory, and anticancer properties .

Method of Application

The presence of the reactive α,β-unsaturated system in the chalcone’s rings showed different potential pharmacological properties . Changing the structure by adding substituent groups to the aromatic ring can increase potency, reduce toxicity, and broaden pharmacological action .

Results

Several chalcone compounds can inhibit diverse targets of antibiotic-resistance development pathways; therefore, they overcome resistance, and bacteria become susceptible to antibacterial compounds .

Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives

Field

Pharmaceutical Chemistry

Application

The design and synthesis of novel compounds, containing in their molecules an L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety .

Method of Application

The synthesized compounds were characterized through elemental analysis, MS, NMR, UV/VIS, and FTIR spectroscopic techniques .

Results

The results of antimicrobial activity, antioxidant effect, and toxicity assays, as well as of in silico analysis revealed a promising potential of N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine and 2-{4-[(4-bromophenyl)sulfonyl]phenyl}-4-isopropyl-4H-1,3-oxazol-5-one for developing novel antimicrobial agents to fight Gram-positive pathogens .

Anti-Inflammatory Applications of Chalcone Derivatives

Application

Chalcone compounds with fluoride or chloride groups have a high potency as an anti-inflammatory agent, and may be more potent than the reference drugs, indomethacin and ibuprofen .

Method of Application

The anti-inflammatory activity of these compounds is likely due to the presence of the reactive α,β-unsaturated system in the chalcone’s rings .

Results

Several chalcone compounds have shown inhibitory activity on enzymes, which can help overcome resistance, and bacteria become susceptible to antibacterial compounds .

Safety And Hazards

Direcciones Futuras

While specific future directions for “4-Bromophenyl-2’-naphthyl ketone” were not found, similar compounds containing a bromophenyl group have shown promising potential for developing novel antimicrobial agents to fight Gram-positive pathogens . This suggests that “4-Bromophenyl-2’-naphthyl ketone” could also have potential applications in the field of medicinal chemistry.

Propiedades

IUPAC Name |

(4-bromophenyl)-naphthalen-2-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11BrO/c18-16-9-7-13(8-10-16)17(19)15-6-5-12-3-1-2-4-14(12)11-15/h1-11H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPYONPWJLGOFGD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(=O)C3=CC=C(C=C3)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11BrO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901281339 |

Source

|

| Record name | (4-Bromophenyl)-2-naphthalenylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901281339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromophenyl-2'-naphthyl ketone | |

CAS RN |

760192-88-9 |

Source

|

| Record name | (4-Bromophenyl)-2-naphthalenylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=760192-88-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Bromophenyl)-2-naphthalenylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901281339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Methyl-5-[4-(trifluoromethyl)phenyl]imidazolidine-2,4-dione](/img/structure/B1292144.png)